Bis(1-aziridinyl)morpholinophosphine oxide

Descripción general

Descripción

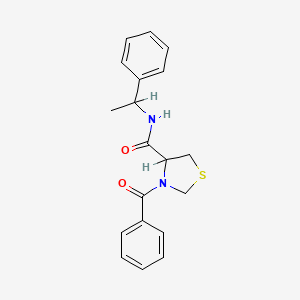

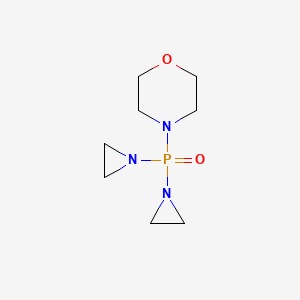

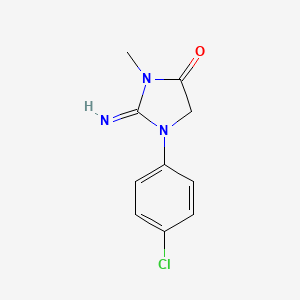

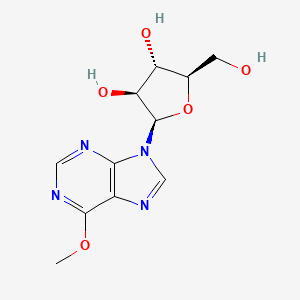

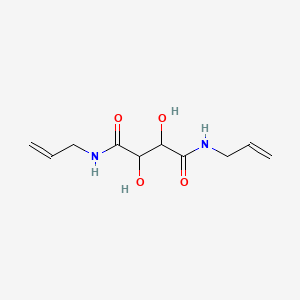

Bis(1-aziridinyl)morpholinophosphine oxide, also known as 4-[Bis(1-aziridinyl)phosphinyl]morpholine, is a chemical compound with the molecular formula C8H16N3O2P . It is also referred to by other names such as ODEPA and SK-5623 .

Molecular Structure Analysis

The molecular structure of Bis(1-aziridinyl)morpholinophosphine oxide is characterized by a molecular weight of 217.2053 . The compound is achiral, with no defined stereocenters or E/Z centers . The SMILES notation for this compound is O=P(N1CC1)(N2CC2)N3CCOCC3 .Aplicaciones Científicas De Investigación

Antitumor Activity

Bis(1-aziridinyl)morpholinophosphine oxide has been investigated for its antitumor effects. Jen Yf (1962) noted that compounds like bis(1-aziridinyl)morpholinophosphine oxide demonstrated inhibitory action against various animal tumors and were considered for clinical trials due to their broad antitumor effects on different types of sarcomas and leukemia in animal models (Jen Yf, 1962).

Synthesis as Cancer Chemotherapeutic Agents

K. Tsou et al. (1976) synthesized aziridinylallylaminophosphine oxides or sulfides, including bis(1-aziridinyl)morpholinophosphine oxide, as potential adjuvant cancer chemotherapeutic agents. These compounds showed promise in the field of breast cancer adjuvant chemotherapy (Tsou et al., 1976).

Metabolites and Structure Study

A mass-spectrometric study by L. Linberg et al. (1975) focused on the structures of the metabolites of bis(1-aziridinyl)morpholinophosphine oxide. This study helped in understanding the compound's behavior under the influence of electron impact, which is crucial for its applications in chemotherapy (Linberg et al., 1975).

Myelotoxic Effects Study

Research by A. Ulfohn et al. (1964) studied the myelotoxic effects of bis(1-aziridinyl)morpholinophosphine oxide. The study developed a technique to measure the active drug in circulating blood after intravenous injection, providing insights into the drug's behavior in the body (Ulfohn et al., 1964).

Chemosterilant Activities

Studies have also explored the use of bis(1-aziridinyl)morpholinophosphine oxide as a chemosterilant. For instance, H. M. Flint et al. (1968) investigated its effectiveness as a chemosterilant in agricultural pest control, specifically targeting the Tobacco Budworm (Flint et al., 1968).

Radiation Therapy Enhancement

G. Wampler et al. (1979) explored the use of a derivative of bis(1-aziridinyl)morpholinophosphine oxide in enhancing radiation therapy for lymphocytic leukemia, showing its potential in combined modality treatments (Wampler et al., 1979).

Sterilizing Activity in Insects

S. Chang et al. (1970) examined the sterilizing activity of bis(1-aziridinyl)morpholinophosphine oxides in male house flies, highlighting its potential in pest control strategies (Chang et al., 1970).

Hydrolysis Study

The acid hydrolysis of bis(1-aziridinyl)morpholinophosphine oxide was studied by J. B. Stokes et al. (1981), providing insights into its chemical stability and reaction pathways, which are important for its safe handling and application (Stokes et al., 1981).

Mosquito Sterilization

B. V. Madhukar et al. (1971) conducted laboratory evaluations of bis(1-aziridinyl)morpholinophosphine oxide for sterilizing mosquitoes, a critical step in controlling diseases like yellow fever (Madhukar et al., 1971).

DNA Damage Studies

J. Zijlstra et al. (1986) investigated the DNA damage caused by aziridinyl substituted cyclophosphazenes, including derivatives of bis(1-aziridinyl)morpholinophosphine oxide, in different cell lines. This research contributes to understanding the compound's mechanism of action in cancer therapy (Zijlstra et al., 1986).

Propiedades

IUPAC Name |

4-[bis(aziridin-1-yl)phosphoryl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N3O2P/c12-14(9-1-2-9,10-3-4-10)11-5-7-13-8-6-11/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDXGVFXQUFNQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1P(=O)(N2CC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202905 | |

| Record name | Morpholine, 4-(bis(1-aziridinyl)phosphinyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(1-aziridinyl)morpholinophosphine oxide | |

CAS RN |

545-82-4 | |

| Record name | 4-[Bis(1-aziridinyl)phosphinyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bis(1-aziridinyl)phosphinyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meta | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholine, 4-(bis(1-aziridinyl)phosphinyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[Bis(1-aziridinyl)phosphinyl]morpholine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LV4GS53VKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)

![(2S)-6-[(8S)-8-Amino-6-azaspiro[3.4]octan-6-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1208047.png)